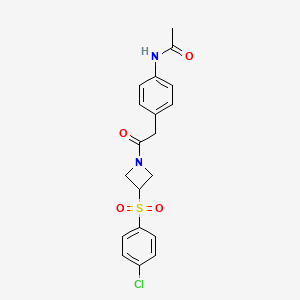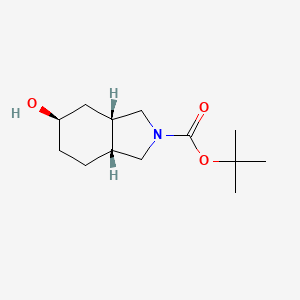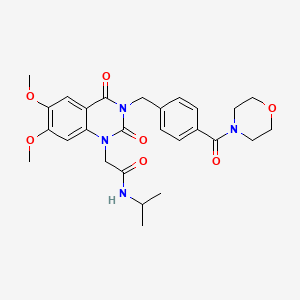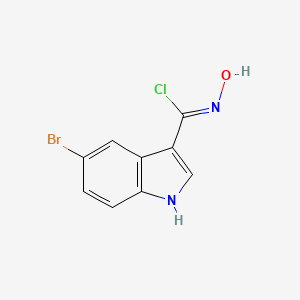![molecular formula C11H7ClF3NO B2353930 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 1126636-26-7](/img/structure/B2353930.png)
4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole, also known as CTPO, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is involved in various physiological processes, including pain, inflammation, and anxiety. The inhibition of FAAH by CTPO leads to an increase in endocannabinoid levels, which can have therapeutic effects in several diseases.
Scientific Research Applications
Oxidation Agent in Organic Synthesis
4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole derivatives, such as 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, have been utilized as effective oxidizing agents. These compounds aid in the oxidation of pyrazolines to pyrazoles under mild conditions, yielding moderate to good results at room temperature (Zolfigol et al., 2006).
Synthesis of Heterocyclic Compounds
Compounds in the 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole class are crucial in synthesizing heterocyclic compounds. For example, they are used in the preparation of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d][1,2,3]triazoles, demonstrating their versatility in chemical reactions (Korotaev et al., 2017).
Reactive Scaffolds for Synthetic Elaboration
These compounds act as reactive scaffolds for synthetic elaboration. They are used in substitution reactions to prepare various derivatives, including alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, showcasing their adaptability in creating diverse molecular structures (Patil & Luzzio, 2016).
Synthesis of Extended Heterocyclic Scaffolds
In the synthesis of extended heterocyclic scaffolds, 4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole derivatives are pivotal. They enable the construction of trisubstituted oxazoles, essential for further synthetic elaboration in various chemical processes (Patil, Luzzio, & Demuth, 2015).
Antimicrobial Agent Synthesis
These compounds are used in synthesizing potential antimicrobial agents. For instance, 1,2,3-triazolyl pyrazole derivatives exhibit broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Synthesis of α-Trifluoromethyl α-Amino Acids
They are instrumental in synthesizing α-trifluoromethyl α-amino acids with aromatic and heteroaromatic side chains. This demonstrates their role in creating complex molecular structures useful in various fields, including pharmaceuticals (Burger et al., 2006).
Versatile Building Blocks for Heterocycles
These compounds are versatile building blocks for highly functionalized heterocycles, crucial in the development of new pharmaceuticals and materials (Kaupp et al., 2003).
properties
IUPAC Name |
4-(chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO/c12-5-7-6-17-10(16-7)8-3-1-2-4-9(8)11(13,14)15/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPHSJDYNMUDNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CCl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)

![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)
![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-phenylmethoxyethanone](/img/structure/B2353856.png)
![N-(3-ethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2353858.png)
![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2353862.png)

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2353865.png)
